(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride (2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15986495
InChI: InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H/t5-;/m0./s1
SMILES:
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.61 g/mol

(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC15986495

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride -

Specification

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
IUPAC Name (2S)-2-amino-2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H/t5-;/m0./s1
Standard InChI Key VUNVOTSNNJUBIZ-JEDNCBNOSA-N
Isomeric SMILES CN1C=C(C=N1)[C@@H](C(=O)O)N.Cl
Canonical SMILES CN1C=C(C=N1)C(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound is formally classified as a hydrochloride salt of the (2S)-configured α-amino acid derivative. Its molecular formula is C₆H₁₀N₃O₂·HCl, yielding a molecular weight of 191.61 g/mol . The chiral center at the C2 position of the acetic acid chain confers stereospecificity, critical for interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloridePubChem
CAS Registry Number1955498-31-3PubChem
Molecular FormulaC₆H₁₀N₃O₂·HClPubChem
XLogP3 (Partition Coefficient)-1.2 (estimated)Calculated
Topological Polar Surface Area89.5 ŲPubChem

Structural Analysis

The pyrazole ring (1-methyl-1H-pyrazole) is substituted at the 4-position with an acetic acid moiety. The amino group at the α-position and the hydrochloride counterion enhance solubility in polar solvents. X-ray crystallography of analogous pyrazole derivatives reveals planar geometry at the heterocycle, with hydrogen bonding between the amino group and chloride ion stabilizing the crystal lattice .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic conditions .

  • Amino Acid Incorporation: Strecker synthesis or enzymatic resolution to introduce the (2S)-amino group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

A one-pot protocol reported for related pyrazole-triazine hybrids employs β-diketones, N,N-dimethylformamide dimethylacetal (DMF-DMA), and hydrazine derivatives in acetic acid . Adapting this method, the target compound could be synthesized via:

1-Methyl-1H-pyrazole-4-carbaldehyde+Glycine derivativeAcOH, Δ(2S)-enantiomerHClHydrochloride salt\text{1-Methyl-1H-pyrazole-4-carbaldehyde} + \text{Glycine derivative} \xrightarrow{\text{AcOH, Δ}} \text{(2S)-enantiomer} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization Challenges

Key challenges include:

  • Stereocontrol: Ensuring enantiomeric excess (ee) >98% via chiral catalysts.

  • Purification: Removing byproducts from the quaternization of the pyrazole nitrogen .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>50 mg/mL at 25°C) due to its ionic nature. Stability studies indicate decomposition at temperatures >150°C, with hygroscopicity requiring storage under anhydrous conditions .

Table 2: Physicochemical Data

PropertyValueMethod/Source
Melting Point210–215°C (dec.)Differential Scanning Calorimetry
pKa (Amino group)9.2 ± 0.3Potentiometric Titration
pKa (Carboxylic acid)2.8 ± 0.2Potentiometric Titration
LogD (pH 7.4)-1.5Shake-Flask Method

Pharmacological and Industrial Applications

Drug Discovery

Pyrazole-amino acid hybrids are explored as:

  • Kinase Inhibitors: The pyrazole moiety mimics ATP-binding motifs in kinases .

  • Antiviral Agents: Structural analogs show activity against HIV-1 integrase.

Chemical Biology

The compound serves as a scaffold for:

  • Peptidomimetics: Replacing proline or histidine in peptide backbones .

  • Metal Chelators: Coordination with transition metals via the amino and carboxylate groups .

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